![molecular formula C13H22N2O3 B13509697 Tert-butyl 8-oxo-2,7-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13509697.png)
Tert-butyl 8-oxo-2,7-diazaspiro[4.5]decane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 8-oxo-2,7-diazaspiro[45]decane-2-carboxylate is a synthetic organic compound characterized by its unique spirocyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 8-oxo-2,7-diazaspiro[4.5]decane-2-carboxylate typically involves the reaction of tert-butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process is optimized for efficiency, minimizing waste and energy consumption .
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 8-oxo-2,7-diazaspiro[4.5]decane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using halogenating agents or other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
- Oxidizing agents: Potassium permanganate, hydrogen peroxide
- Reducing agents: Lithium aluminum hydride, sodium borohydride
- Nucleophiles: Halogenating agents, amines
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Tert-butyl 8-oxo-2,7-diazaspiro[4.5]decane-2-carboxylate has several scientific research applications:
Wirkmechanismus
The mechanism of action of tert-butyl 8-oxo-2,7-diazaspiro[4.5]decane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate
- Tert-butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
- Tert-butyl 3-oxo-1-phenyl-2,7-diazaspiro[3.5]nonane-7-carboxylate
Uniqueness
Tert-butyl 8-oxo-2,7-diazaspiro[4.5]decane-2-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C13H22N2O3 |
|---|---|
Molekulargewicht |
254.33 g/mol |
IUPAC-Name |
tert-butyl 8-oxo-2,9-diazaspiro[4.5]decane-2-carboxylate |
InChI |
InChI=1S/C13H22N2O3/c1-12(2,3)18-11(17)15-7-6-13(9-15)5-4-10(16)14-8-13/h4-9H2,1-3H3,(H,14,16) |
InChI-Schlüssel |
LJKJVHDSIDCLCQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CCC(=O)NC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Nitropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B13509619.png)
![Ethyl (1R,3aS,6aR)-octahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B13509624.png)

![6-Oxa-2,9-diazaspiro[4.5]decane](/img/structure/B13509633.png)
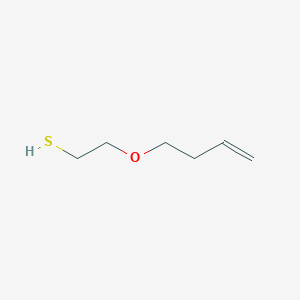

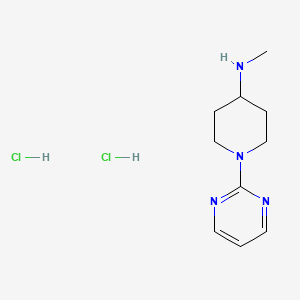
![[(2R)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidin-2-yl]boronic acid hydrochloride](/img/structure/B13509663.png)
![Butanoic acid, 4-[(2-phenylethyl)amino]-, ethyl ester](/img/structure/B13509673.png)
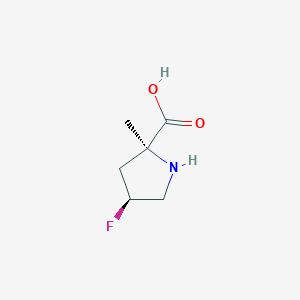

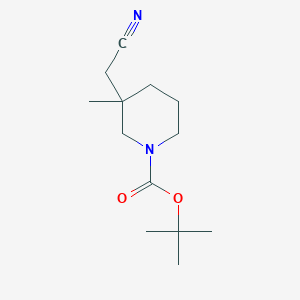
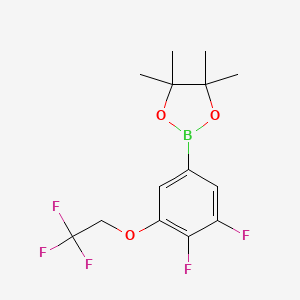
![1-[(tert-butoxy)carbonyl]-5-chloro-1H-indazole-3-carboxylic acid](/img/structure/B13509705.png)
